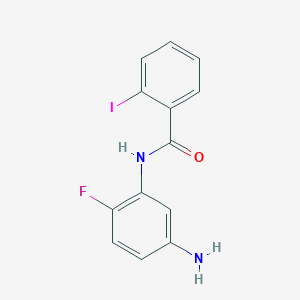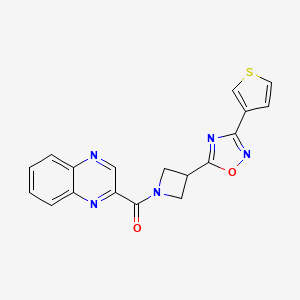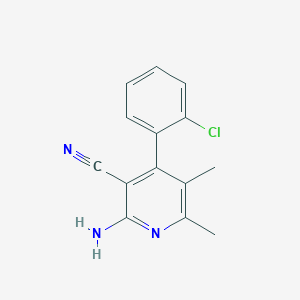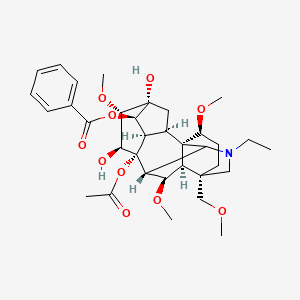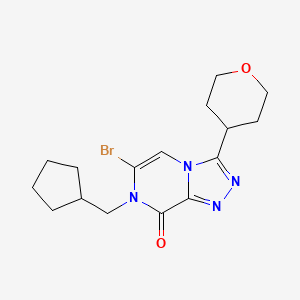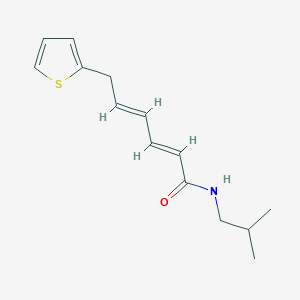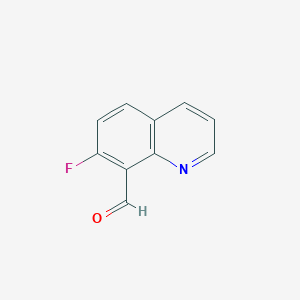
7-Fluoroquinoline-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoroquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1511349-44-2 . It has a molecular weight of 175.16 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 7-Fluoroquinoline-8-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles . The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The IUPAC name for 7-Fluoroquinoline-8-carbaldehyde is the same as its common name . Its InChI Code is 1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H , and its InChI key is RQPMTDCNBTVSGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Fluoroquinoline-8-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 175.16 .Applications De Recherche Scientifique
Fluorescent Probes for Zinc Ion Determination
Research on 8-aminoquinoline and its derivatives, including 7-Fluoroquinoline-8-carbaldehyde, has shown potential in developing fluorescent sensors for detecting Zn2+ ions in environmental and biological applications. These derivatives improve water solubility and cell membrane permeability, making them effective for zinc ion analysis in biological systems due to their fast reactivity, good selectivity, and bio-compatibility (Nur Syamimi Mohamad et al., 2021).
Excited State Hydrogen Atom Transfer
Studies involving 7-hydroxyquinoline (7HQ) and its interaction with ammonia-wire and water-wire clusters have provided insights into excited-state hydrogen atom transfer (ESHAT) reactions. These findings are crucial for understanding the photophysics and photochemistry of quinoline derivatives, which could inform the development of novel materials and technologies (C. Manca et al., 2005).
Anticancer and Antimicrobial Potential
The quinoline scaffold, including 7-Fluoroquinoline-8-carbaldehyde derivatives, has been explored for its significant biological activities, including anti-cancer, HIV, neurodegenerative disorders, and more. Their metal chelation properties also render them potent drug candidates for various diseases. This underscores the importance of synthetic modification of 8-hydroxyquinoline derivatives in developing broad-spectrum drug molecules (Rohini Gupta et al., 2021).
Environmental Micropollutants
Fluoroquinolones, a class of antibiotics that includes 7-Fluoroquinoline-8-carbaldehyde derivatives, have been identified as emerging environmental micropollutants. Their widespread use and complex behavior during wastewater treatment, coupled with their persistence in environmental matrices, raise concerns about potential hazards to aquatic environments and necessitate actions to reduce their discharge (Xander Van Doorslaer et al., 2014).
Immunomodulatory Effects
Quinolones and fluoroquinolones have been shown to possess immunomodulatory effects, influencing the synthesis of cytokines and affecting both cellular and humoral immunity. This aspect of fluoroquinolones, including potential derivatives of 7-Fluoroquinoline-8-carbaldehyde, is crucial for understanding their broader therapeutic applications beyond their antimicrobial activity (A. Dalhoff & I. Shalit, 2003).
Safety And Hazards
The safety information for 7-Fluoroquinoline-8-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
7-fluoroquinoline-8-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMTDCNBTVSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinoline-8-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)
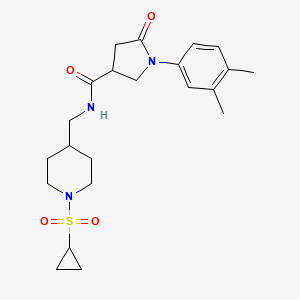
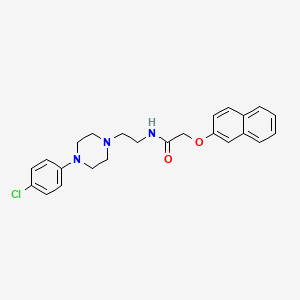
![ethyl 2-(3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2769723.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2769724.png)
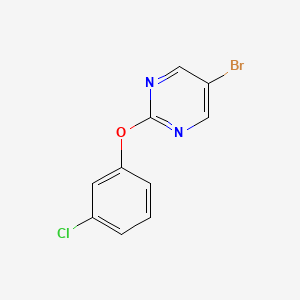
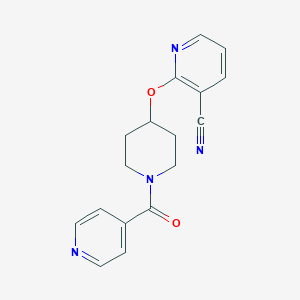
![N-(4-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2769727.png)
